molecular formula C12H18F3N3O B10959539 N-tert-butyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

N-tert-butyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

Cat. No.: B10959539
M. Wt: 277.29 g/mol
InChI Key: IAIRRNNHTFVHBI-UHFFFAOYSA-N
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Description

N-(TERT-BUTYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is a synthetic organic compound that features a tert-butyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(TERT-BUTYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE typically involves the following steps:

    Formation of the pyrazole ring:

    Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring with tert-butyl bromide under basic conditions.

    Amidation: The final step involves the reaction of the tert-butylated pyrazole with a suitable acyl chloride to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(TERT-BUTYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the amide group.

    Substitution: The trifluoromethyl group and tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(TERT-BUTYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(TERT-BUTYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

    N-(TERT-BUTYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE: Similar structure but with an acetamide group instead of a propanamide group.

    N-(TERT-BUTYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]BUTANAMIDE: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-(TERT-BUTYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H18F3N3O

Molecular Weight

277.29 g/mol

IUPAC Name

N-tert-butyl-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide

InChI

InChI=1S/C12H18F3N3O/c1-7-6-9(12(13,14)15)17-18(7)8(2)10(19)16-11(3,4)5/h6,8H,1-5H3,(H,16,19)

InChI Key

IAIRRNNHTFVHBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NC(C)(C)C)C(F)(F)F

Origin of Product

United States

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